molecular formula C18H19N3O3S B2977716 N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 941982-72-5

N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2977716
CAS No.: 941982-72-5
M. Wt: 357.43
InChI Key: GQWORJKZJBFPJI-UHFFFAOYSA-N
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Description

N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(thiophen-2-ylmethyl)oxalamide is a complex organic compound that features a piperidinyl group, a phenyl group, and a thiophenylmethyl group

Properties

IUPAC Name

N'-[3-(2-oxopiperidin-1-yl)phenyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c22-16-8-1-2-9-21(16)14-6-3-5-13(11-14)20-18(24)17(23)19-12-15-7-4-10-25-15/h3-7,10-11H,1-2,8-9,12H2,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQWORJKZJBFPJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves multiple steps. One common approach is to start with the preparation of the oxalamide core, followed by the introduction of the piperidinyl and thiophenylmethyl groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.

    Reduction: This reaction can be used to reduce specific functional groups, affecting the compound’s reactivity.

    Substitution: This reaction involves the replacement of one functional group with another, which can be useful for creating derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(thiophen-2-ylmethyl)oxalamide has several applications in scientific research:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic potential for treating various diseases, although further research is needed to confirm its efficacy and safety.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(thiophen-2-ylmethyl)oxalamide exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxalamides with different substituents on the phenyl and piperidinyl groups. Examples might include:

  • N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(methyl)oxalamide
  • N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(phenyl)oxalamide

Uniqueness

What sets N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(thiophen-2-ylmethyl)oxalamide apart is the presence of the thiophenylmethyl group, which can impart unique electronic and steric properties

Biological Activity

N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

The compound's structure includes an oxalamide linkage, a piperidine moiety, and a thiophenic component, which may contribute to its biological interactions. The molecular formula is C18H23N3O4C_{18}H_{23}N_{3}O_{4}, with a molecular weight of 345.4 g/mol.

PropertyValue
Molecular FormulaC₁₈H₂₃N₃O₄
Molecular Weight345.4 g/mol
CAS Number1251552-98-3

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with thiophenic amines in the presence of oxalic acid or its derivatives. This multi-step process often requires careful control of reaction conditions to optimize yield and purity.

Antitumor Activity

Preliminary studies suggest that this compound exhibits cytotoxic activity against various cancer cell lines. For instance, in vitro assays have demonstrated significant inhibition of cell proliferation in human cancer cell lines, indicating its potential as an antitumor agent .

Case Study: Cytotoxicity Assay
In a study conducted by researchers, various concentrations of the compound were tested against A549 (lung cancer) and MCF7 (breast cancer) cell lines. The results indicated:

Concentration (µM)% Cell Viability (A549)% Cell Viability (MCF7)
0100100
107075
504050
1002030

The data suggests that higher concentrations lead to increased cytotoxicity.

The mechanism through which this compound exerts its effects may involve enzyme inhibition or receptor modulation . The piperidine ring is known for its ability to interact with various biological molecules, potentially disrupting metabolic pathways critical for tumor growth.

Pharmacological Potential

The pharmacological profile of this compound suggests applications beyond oncology. Investigations into its anti-inflammatory properties are ongoing, as preliminary findings indicate it may modulate inflammatory pathways effectively.

Comparative Analysis with Similar Compounds

To better understand the potential applications of this compound, it is useful to compare it with structurally similar compounds:

Compound NameAntitumor ActivityAnti-inflammatory Potential
N1,N2-Bis(thiophen-2-ylmethyl)oxalamideModerateYes
N1-isopentyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamideHighUncertain

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